N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-phenoxyacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, a trifluoromethyl group, and a phenoxy group. These groups are common in many pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups it contains. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, trifluoromethylpyridine (TFMP) and its intermediates are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-13-23-16(19(20,21)22)11-17(24-13)26-9-7-14(8-10-26)25-18(27)12-28-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKHLMXBRVBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)COC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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